molecular formula C15H12N2O4S B2626794 Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate CAS No. 497088-59-2

Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate

Cat. No. B2626794
CAS RN: 497088-59-2
M. Wt: 316.33
InChI Key: IMTJHKSCOZHINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate” is a chemical compound with the molecular formula C15H12N2O4S . It has an average mass of 316.332 Da and a monoisotopic mass of 316.051788 Da .


Synthesis Analysis

The synthesis of benzothiazoles, which are part of the structure of this compound, can be achieved through a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles: carbon source, solvent, and oxidant .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The Automated Topology Builder (ATB) and Repository can facilitate the development of molecular force fields for Molecular Dynamics or Monte Carlo simulations of biomolecular systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, average mass, and monoisotopic mass . More specific properties such as density, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

Synthesis and Imaging Applications

A study focused on the synthesis of carbon-11-labeled CK1 inhibitors, potentially for imaging Alzheimer's disease, highlights the advanced synthetic approaches to functionalize compounds similar to "Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate" for medical imaging purposes (Gao, Wang, & Zheng, 2018).

Antimicrobial Activity

Research into the microwave-assisted synthesis and structure-activity relationship of compounds structurally related to "Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate" revealed moderate to significant antimicrobial (anti-bacterial and anti-fungal) activities, showcasing the potential of these compounds in antimicrobial applications (Ahmad et al., 2011).

Structural and Molecular Studies

A study on isomeric reaction products of compounds similar to "Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate" explored the hydrogen-bonded molecular structures, offering insights into their potential pharmaceutical applications (Portilla et al., 2007).

Synthesis of Heterocycles

Research into the reactions of methyl 2-(1,3-benzothiazol-2-ylimino)-3,3,3-trifluoropropionate led to the formation of various heterocycles, demonstrating the compound's versatility in synthesizing biologically relevant structures (Sokolov & Aksinenko, 2011).

Bioactivity and Drug Design

A study on the impact of geometric parameters, charge, and lipophilicity on the bioactivity of compounds, including benzothiazole derivatives, emphasized the importance of these factors in designing new antibacterial and antifungal agents (Hadda et al., 2014).

Future Directions

The future directions for the study of this compound could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in the study of biomolecule:ligand complexes, free energy calculations, structure-based drug design, and refinement of x-ray crystal complexes could be explored .

properties

IUPAC Name

methyl 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-21-15(18)10-5-4-6-11(9-10)16-14-12-7-2-3-8-13(12)22(19,20)17-14/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTJHKSCOZHINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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